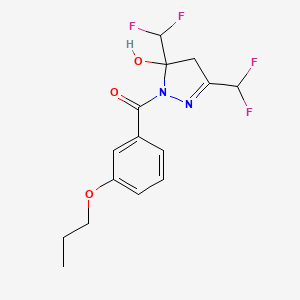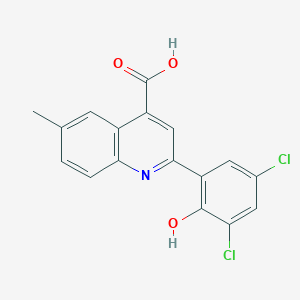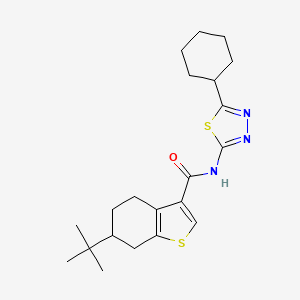![molecular formula C21H27N3O2S B4266558 N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYLBENZENESULFONAMIDE](/img/structure/B4266558.png)
N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYLBENZENESULFONAMIDE
描述
N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYLBENZENESULFONAMIDE is a complex organic compound that features an adamantyl group, a pyrazole ring, and a benzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYLBENZENESULFONAMIDE typically involves the condensation of 1-adamantyl chalcone with substituted phenylhydrazine . The reaction is carried out under controlled conditions using suitable condensing agents such as potassium hydroxide (KOH). The products are then characterized using techniques like ¹H NMR, ¹³C NMR, and FT-IR spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYLBENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and benzenesulfonamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazole or benzenesulfonamide moieties.
科学研究应用
N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYLBENZENESULFONAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It exhibits antimicrobial activity against various bacterial and fungal species.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing new antimicrobial and anticancer agents.
Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring and benzenesulfonamide moiety interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes .
相似化合物的比较
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1,3-dehydroadamantane (1,3-DHA)
Uniqueness
N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYLBENZENESULFONAMIDE is unique due to its combination of an adamantyl group, a pyrazole ring, and a benzenesulfonamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-14-3-4-15(2)19(7-14)27(25,26)23-20-5-6-24(22-20)21-11-16-8-17(12-21)10-18(9-16)13-21/h3-7,16-18H,8-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWDAKAAFKBWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




methanone](/img/structure/B4266498.png)

![(3,5-dimethoxyphenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4266511.png)
methanone](/img/structure/B4266536.png)
METHANONE](/img/structure/B4266541.png)
![methyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4266544.png)

methanone](/img/structure/B4266569.png)
![(3,4-dichloro-1-benzothiophen-2-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4266576.png)
![N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4266578.png)

![(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B4266585.png)
